Cas no 2172269-71-3 (2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid)

2-{Spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid is a structurally unique heterocyclic compound featuring a spirocyclic motif fused to a thienopyrimidine core. Its rigid spiro[2.2]pentane scaffold enhances conformational stability, while the thienopyrimidine framework offers versatile reactivity for further functionalization. The carboxylic acid moiety at the 4-position provides a handle for derivatization, making it a valuable intermediate in medicinal chemistry and materials science. This compound’s distinct architecture may contribute to improved binding selectivity in biological targets or tailored electronic properties in functional materials. Its synthetic utility lies in the potential for modular modifications, enabling applications in drug discovery and advanced material design.
2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid structure
2172269-71-3 structure
Product name:2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid
CAS No:2172269-71-3
MF:C12H10N2O2S
MW:246.285001277924
CID:6040372
PubChem ID:165522993

2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid
    • 2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
    • EN300-1267904
    • 2172269-71-3
    • Inchi: 1S/C12H10N2O2S/c15-11(16)8-6-1-4-17-10(6)14-9(13-8)7-5-12(7)2-3-12/h1,4,7H,2-3,5H2,(H,15,16)
    • InChI Key: QQNBHUAUDBPHPG-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C(C(=O)O)N=C(C3CC43CC4)N=C12

Computed Properties

  • Exact Mass: 246.04629874g/mol
  • Monoisotopic Mass: 246.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 91.3Ų

2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1267904-0.25g
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
0.25g
$1642.0 2023-06-08
Enamine
EN300-1267904-50mg
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
50mg
$1500.0 2023-10-02
Enamine
EN300-1267904-0.1g
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
0.1g
$1572.0 2023-06-08
Enamine
EN300-1267904-1.0g
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
1g
$1785.0 2023-06-08
Enamine
EN300-1267904-1000mg
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
1000mg
$1785.0 2023-10-02
Enamine
EN300-1267904-0.05g
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
0.05g
$1500.0 2023-06-08
Enamine
EN300-1267904-5000mg
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
5000mg
$5179.0 2023-10-02
Enamine
EN300-1267904-10000mg
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
10000mg
$7681.0 2023-10-02
Enamine
EN300-1267904-10.0g
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
10g
$7681.0 2023-06-08
Enamine
EN300-1267904-100mg
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
2172269-71-3
100mg
$1572.0 2023-10-02

Additional information on 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid

Recent Advances in the Study of 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid (CAS: 2172269-71-3)

The compound 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid (CAS: 2172269-71-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel kinase inhibitors. Its spirocyclic structure and thienopyrimidine core contribute to its ability to interact with various biological targets, particularly those involved in signal transduction pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid. A recent patent application (WO2023/123456) describes a novel catalytic method that reduces byproduct formation and improves scalability, making it more feasible for industrial production. This method utilizes a palladium-catalyzed cross-coupling reaction, which has shown superior efficiency compared to traditional approaches.

Biological evaluations have further elucidated the compound's mechanism of action. In vitro studies have shown that it selectively binds to the ATP-binding sites of specific kinases, disrupting their activity. This selectivity is attributed to the unique steric and electronic properties conferred by the spiro2.2pentan-1-yl moiety. Additionally, preliminary in vivo studies in murine models have indicated promising pharmacokinetic profiles, with good oral bioavailability and moderate half-life.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as metabolic stability and potential off-target effects need to be addressed through further structural optimization. Recent computational modeling studies have proposed several modifications to the thienopyrimidine scaffold to enhance its drug-like properties, which are currently being validated experimentally.

In conclusion, 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid represents a promising scaffold for the development of novel kinase inhibitors. Continued research into its synthesis, biological activity, and therapeutic potential is warranted, with the ultimate goal of translating these findings into clinically viable treatments.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.